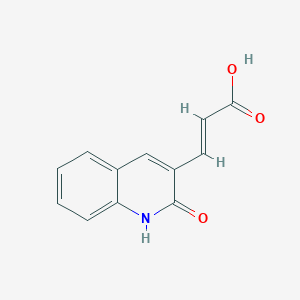

![molecular formula C26H25NO5S B2591449 6-Ethoxy-3-(4-methoxyphenyl)sulfonyl-1-[(3-methylphenyl)methyl]quinolin-4-one CAS No. 872198-97-5](/img/structure/B2591449.png)

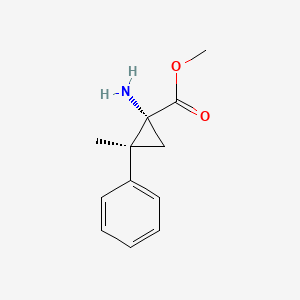

6-Ethoxy-3-(4-methoxyphenyl)sulfonyl-1-[(3-methylphenyl)methyl]quinolin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Ethoxy-3-(4-methoxyphenyl)sulfonyl-1-[(3-methylphenyl)methyl]quinolin-4-one, also known as EOMQ, is a synthetic compound that belongs to the quinoline family of molecules. It has been extensively studied for its potential use in scientific research, particularly in the field of biochemistry and pharmacology. In

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity Evaluation

Synthesis of Metabolites : A study by Mizuno et al. (2006) highlights the synthesis of metabolites related to TAK-603, showcasing the use of methanesulfonyl as a protective group in the Friedel–Crafts reaction, enabling a simpler synthetic route for producing novel compounds with potential therapeutic applications (Mizuno et al., 2006).

Anticancer Activity : Research by Chen et al. (2011) on 6,7-methylenedioxy (or 5-hydroxy-6-methoxy)-2-(substituted selenophenyl)quinolin-4-ones revealed that certain derivatives exhibit promising anticancer activity, particularly against melanoma. This study exemplifies the compound's potential as a lead for developing antimitotic agents (Chen et al., 2011).

Antibacterial Agent Synthesis : Hashimoto et al. (2007) reported the synthesis of a potent broad-spectrum antibacterial agent that is effective against resistant organisms like MRSA, utilizing a key intermediate closely related to the compound . This underscores the compound's relevance in addressing antibiotic resistance (Hashimoto et al., 2007).

Antiproliferative Evaluation : A study on 3-phenylquinolinylchalcone derivatives by Tseng et al. (2013) found significant antiproliferative activities against non-small cell lung cancers and breast cancers, highlighting the potential therapeutic applications of quinolinone derivatives in cancer treatment (Tseng et al., 2013).

Antioxidant Properties : Xi and Liu (2015) synthesized compounds that effectively quenched radicals and inhibited DNA oxidation, indicating the potential of quinolinone derivatives as antioxidants. The study emphasizes the role of the ferrocenyl group and electron-donating groups in enhancing these effects (Xi & Liu, 2015).

Propiedades

IUPAC Name |

6-ethoxy-3-(4-methoxyphenyl)sulfonyl-1-[(3-methylphenyl)methyl]quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO5S/c1-4-32-21-10-13-24-23(15-21)26(28)25(17-27(24)16-19-7-5-6-18(2)14-19)33(29,30)22-11-8-20(31-3)9-12-22/h5-15,17H,4,16H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJPIBYIQVFCZOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)OC)CC4=CC=CC(=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Ethoxy-3-(4-methoxyphenyl)sulfonyl-1-[(3-methylphenyl)methyl]quinolin-4-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Tert-butoxycarbonyl)amino]-3-(3-fluorophenyl)propanoic acid](/img/no-structure.png)

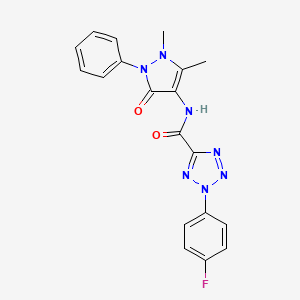

![3-((3,4-Dimethylphenyl)sulfonyl)-5-(4-(pyridin-2-yl)piperazin-1-yl)-[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2591379.png)

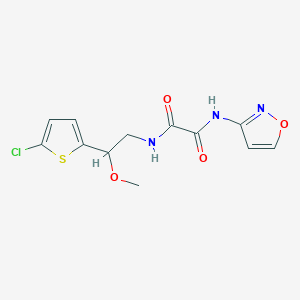

![N-[[5-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-fluorobenzamide](/img/structure/B2591384.png)

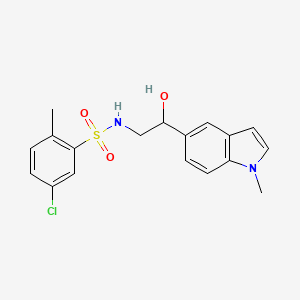

![7-(3,4-dichlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2591385.png)

![2-[(4-Aminophenyl)sulfanyl]acetonitrile](/img/structure/B2591388.png)